molecular formula C21H20FNO4S B6521050 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide CAS No. 896312-35-9

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide

Cat. No.: B6521050
CAS No.: 896312-35-9
M. Wt: 401.5 g/mol
InChI Key: DCUUCYRUQFYIFX-UHFFFAOYSA-N
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Description

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule is characterized by a multi-functional structure, incorporating a 4-fluorobenzenesulfonyl group, a furan-2-yl ethyl chain, and a 3,4-dimethylbenzamide moiety. The presence of the fluorobenzenesulfonyl group is a key feature, as sulfonamide derivatives are extensively investigated as building blocks for Active Pharmaceutical Ingredients (APIs) and in the design of potent enzyme inhibitors . Furthermore, such fluorinated sulfonamides have been exploited as functional components in the development of advanced chemical tools, including probes for super-resolution microscopy . The integration of the furan heterocycle adds another dimension to its potential utility, as oxygen-containing heterocycles are privileged structures in drug discovery for their favorable pharmacokinetic properties and ability to engage in diverse molecular interactions. The compound's precise mechanism of action is inherently linked to its overall molecular conformation and the synergistic effect of its constituent parts. Researchers value this compound as a versatile chemical building block for constructing more complex molecular architectures, studying structure-activity relationships (SAR) in lead optimization, and exploring novel biochemical pathways. It is supplied strictly for laboratory research purposes.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO4S/c1-14-5-6-16(12-15(14)2)21(24)23-13-20(19-4-3-11-27-19)28(25,26)18-9-7-17(22)8-10-18/h3-12,20H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUUCYRUQFYIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide is a synthetic compound with potential biological activity, particularly in the fields of oncology and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H17F2NO6S2
  • Molecular Weight : 457.5 g/mol
  • CAS Number : 896328-61-3

These properties suggest that the compound contains a complex structure involving sulfonamide, furan, and fluorobenzene moieties, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. Additionally, the presence of fluorine enhances the compound's stability and bioavailability, while the furan ring may engage in π-π stacking interactions with aromatic residues in proteins.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. For instance, related compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. The fluorine substitution in these compounds often leads to enhanced selectivity and potency against specific HDAC isoforms.

Table 1: Comparative IC50 Values of Related Compounds

Compound NameTarget HDACIC50 Value (μM)
FNAHDAC30.095
SAHAHDAC117.25
This compoundTBDTBD

The above table illustrates that compounds structurally similar to this compound exhibit promising anticancer activities with low IC50 values, indicating high potency.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the sulfonamide group is known for its antibacterial properties, potentially making this compound effective against certain bacterial strains.

Case Studies

  • In Vitro Studies : A study on related compounds indicated significant antiproliferative effects against HepG2 liver cancer cells with IC50 values around 1.30 μM. These findings suggest that this compound could exhibit similar or enhanced effects due to its structural modifications .
  • In Vivo Studies : In xenograft models, compounds with analogous structures demonstrated tumor growth inhibition rates exceeding 48%. This highlights the potential for this compound to be developed as a therapeutic agent in cancer treatment.

Scientific Research Applications

Antibacterial Properties

Sulfonamides are known for their antibacterial properties. Research indicates that compounds like N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-3,4-dimethylbenzamide may inhibit bacterial dihydropteroate synthase, an enzyme essential for folate biosynthesis in bacteria. This mechanism suggests potential applications in treating bacterial infections.

Anticancer Activity

Studies have shown that sulfonamide derivatives can exhibit anticancer properties by interfering with cellular processes. The unique structure of this compound may enhance its ability to interact with specific biological targets involved in cancer cell proliferation.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for research in drug development. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to the development of novel therapeutics for various diseases.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that sulfonamide derivatives similar to this compound showed significant inhibition against various bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Mechanisms : Research focused on the anticancer effects of sulfonamides revealed that certain derivatives could induce apoptosis in cancer cells by targeting metabolic pathways critical for tumor growth.
  • Enzyme Interaction Studies : Investigations into enzyme interactions highlighted the compound's potential to serve as a lead molecule for drug design aimed at inhibiting enzymes linked to disease progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives

(a) N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
  • Key Features : Dichlorophenyl substituent, ethoxymethoxy group.
  • The absence of a sulfonyl or furan group reduces metabolic complexity compared to the target .
(b) (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide
  • Key Features : Shared 3,4-dimethylbenzamide core; branched alkoxy chain instead of sulfonyl/furan.
  • Metabolism : Undergoes hydroxylation (54% of metabolites), demethylation, and glucuronidation , primarily targeting the aryl methyl groups . The target compound’s furan and sulfonyl groups may introduce alternative oxidative pathways (e.g., sulfone stability or furan ring hydroxylation) .

Sulfonyl-Containing Compounds

(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
  • Key Features : Triazole-thione core with aryl sulfonyl groups.
  • Synthesis : Derived from hydrazinecarbothioamides via NaOH-mediated cyclization .
  • Comparison : The target compound lacks a triazole ring but shares the 4-fluorobenzenesulfonyl group , which may confer similar electronic effects (e.g., electron-withdrawing properties enhancing stability) .
(b) N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide
  • Key Features : Thiadiazole-sulfamoyl group, benzamide core.
  • Comparison : Replacing the target’s furan with a thiadiazole could alter solubility (increased polarity) and target affinity (heterocycle-specific interactions) .

Furan-Containing Compounds

(a) N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide
  • Key Features : Furan-2-yl group, nitroacetamide side chain.
  • Comparison: The target’s furan is directly linked to a sulfonyl-ethyl group, whereas this compound’s furan is functionalized with a dimethylamino group. This difference may influence bioavailability (e.g., steric hindrance vs. hydrogen bonding) .

Structural and Functional Data Table

Compound Name Key Functional Groups Synthesis Highlights Spectral Data (IR/NMR) Metabolic Pathways
Target Compound 3,4-dimethylbenzamide, 4-fluorobenzenesulfonyl, furan-2-yl Friedel-Crafts, nucleophilic addition C=O (~1660 cm⁻¹), C=S (~1250 cm⁻¹) Likely hydroxylation, glucuronidation (inferred)
N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide Dichlorophenyl, ethoxymethoxy Not specified Not provided Oxidative dealkylation (assumed)
5-(4-(4-Fluorophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-triazole-thione Triazole-thione, fluorophenylsulfonyl NaOH-mediated cyclization νC=S (1247–1255 cm⁻¹), no S-H bands Thione oxidation (hypothetical)
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide 3,4-dimethylbenzamide, branched alkoxy Not specified Confirmed by LC–MS/MS Hydroxylation (54%), demethylation

Key Research Findings

  • Sulfonyl Group Impact: The 4-fluorobenzenesulfonyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in triazole-thione derivatives .
  • Furan vs. Thiadiazole : Furan-containing compounds (target) may exhibit lower polarity than thiadiazole analogs, affecting membrane permeability .
  • Benzamide Metabolism : 3,4-Dimethyl substitution in benzamides directs hydroxylation to methyl groups, a pattern observed in related compounds .

Preparation Methods

Sulfonylation of Furan-Containing Precursor

A common strategy involves reacting 2-(furan-2-yl)ethyl bromide with 4-fluorobenzenesulfonamide under basic conditions.

Example Protocol

  • Reagents :

    • 2-(Furan-2-yl)ethyl bromide (1.2 equiv)

    • 4-Fluorobenzenesulfonamide (1.0 equiv)

    • Potassium carbonate (2.0 equiv)

    • Dimethylformamide (DMF), 60°C, 12 h

  • Reaction Mechanism :
    The bromide undergoes nucleophilic displacement by the sulfonamide nitrogen, facilitated by K₂CO₃ as a base.

  • Yield : ~70–80% after column chromatography (hexane/ethyl acetate, 3:1).

Alternative Route: Michael Addition

For enhanced stereochemical control, a Michael addition between 4-fluorobenzenesulfonyl chloride and a furan-containing enamine has been reported.

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA)

  • Temperature: 0°C → room temperature, 6 h

  • Yield: 65% after recrystallization (ethyl acetate/hexanes).

Amide Bond Formation

The final step involves coupling the ethylamine intermediate with 3,4-dimethylbenzoic acid.

Carbodiimide-Mediated Coupling

Reagents :

  • 3,4-Dimethylbenzoic acid (1.1 equiv)

  • Ethylamine intermediate (1.0 equiv)

  • EDC·HCl (1.2 equiv), HOBt (1.2 equiv)

  • Solvent: DCM, 0°C → room temperature, 24 h

Procedure :

  • Activate the carboxylic acid with EDC/HOBt for 30 min.

  • Add the ethylamine intermediate and stir for 24 h.

  • Quench with aqueous NaHCO₃, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).

Yield : 75–85%.

Schotten-Baumann Conditions

For large-scale synthesis, the Schotten-Baumann method offers a cost-effective alternative:

  • Reagents :

    • 3,4-Dimethylbenzoyl chloride (1.5 equiv)

    • Ethylamine intermediate (1.0 equiv)

    • NaOH (10% aqueous), DCM, 0°C, 2 h

  • Yield : 60–70% after extraction and drying.

Optimization and Challenges

Regioselectivity in Sulfonylation

The steric bulk of the furan ring necessitates careful control of reaction conditions to avoid diastereomer formation. Polar aprotic solvents (e.g., DMF) and slow addition of sulfonyl chlorides improve selectivity.

Purification Strategies

  • Column Chromatography : Effective for separating sulfonamide and amide byproducts (Rf = 0.3–0.5 in hexane/ethyl acetate).

  • Recrystallization : Ethyl acetate/hexanes (1:4) yields high-purity crystals (mp 128–130°C).

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.32–7.25 (m, 3H, ArH), 6.55 (s, 1H, furan), 4.15 (q, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 6H, CH₃), 1.95 (s, 1H, NH).

  • HRMS (ESI+) :
    Calcd for C₂₂H₂₁FNO₃S [M+H]⁺: 438.1245; Found: 438.1248.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water, 70:30).

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Monitor reaction progress via TLC or HPLC.

How can the structure of this compound be confirmed using spectroscopic methods?

Basic (Characterization)
A combination of techniques is required:

  • ¹H/¹³C-NMR : Assign peaks to verify the presence of the 4-fluorobenzenesulfonyl group (δ 7.6–8.1 ppm for aromatic protons), furan-2-yl protons (δ 6.3–7.4 ppm), and dimethylbenzamide methyl groups (δ 2.2–2.5 ppm). Compare experimental shifts with density functional theory (DFT)-calculated values .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography (if crystals are obtainable): Resolve bond lengths and angles, particularly for the sulfonyl and benzamide moieties .

What experimental designs are recommended for initial biological activity screening?

Q. Basic (Biological Evaluation)

  • Anticancer Activity :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM for 48–72 hours. Include positive controls (e.g., doxorubicin) .
    • 3D Cell Migration Assays : Use Matrigel-based models to evaluate antimetastatic potential .
  • Enzyme Inhibition : Screen against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

How can structure-activity relationships (SAR) guide the optimization of this compound?

Q. Advanced (SAR Analysis)

  • Modify Substituents :
    • Replace the 4-fluorobenzenesulfonyl group with other sulfonamides (e.g., methylsulfonyl) to assess solubility and target binding .
    • Vary the furan-2-yl moiety with thiophene or pyrrole rings to alter electronic properties .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the benzamide carbonyl) .

Q. Advanced (Data Analysis)

  • Assay Standardization :
    • Control cell passage number, serum concentration, and incubation time .
    • Validate results across multiple cell lines (e.g., compare epithelial vs. mesenchymal cancer models).
  • Mechanistic Follow-Up :
    • Perform proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .

What methodologies are suitable for studying interactions with biological targets?

Q. Advanced (Mechanistic Studies)

  • Molecular Docking : Use AutoDock Vina to model binding poses in sulfotransferase active sites (PDB ID: 3F1Y). Focus on sulfonyl-benzamide interactions with catalytic residues .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target proteins .
  • Fluorescence Polarization : Quantify disruption of protein-DNA interactions if the compound targets transcription factors .

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